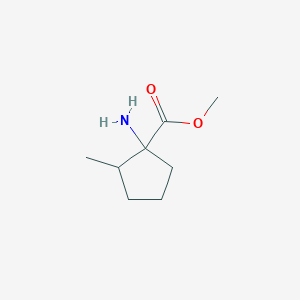
3-Chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile is a synthetic organic compound with the molecular formula C12H9ClN4 It is characterized by a quinoxaline core substituted with a chloro group at the 3-position, a cyclopropylamino group at the 2-position, and a nitrile group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the quinoxaline core can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Cyclopropylamino Substitution:
Nitrile Group Addition: The nitrile group can be introduced via a nucleophilic substitution reaction using cyanogen bromide (BrCN) or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, would be essential to meet industrial standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or aldehyde.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3), thiourea, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of various substituted quinoxalines depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 3-Chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new drugs or biochemical probes. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies focus on its efficacy, safety, and mechanism of action in biological systems.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-Chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(Cyclopropylamino)quinoxaline-6-carbonitrile: Lacks the chloro group, which may affect its reactivity and biological activity.
3-Chloroquinoxaline-6-carbonitrile: Lacks the cyclopropylamino group, which may influence its chemical properties and applications.
2-Aminoquinoxaline-6-carbonitrile:
Uniqueness
3-Chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the cyclopropylamino group may influence its biological activity and binding affinity to molecular targets. This combination makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H9ClN4 |
|---|---|
分子量 |
244.68 g/mol |
IUPAC名 |
3-chloro-2-(cyclopropylamino)quinoxaline-6-carbonitrile |
InChI |
InChI=1S/C12H9ClN4/c13-11-12(15-8-2-3-8)17-9-4-1-7(6-14)5-10(9)16-11/h1,4-5,8H,2-3H2,(H,15,17) |
InChIキー |
KDMPQSACDSQYNG-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=NC3=C(C=C(C=C3)C#N)N=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



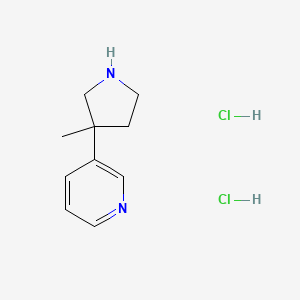
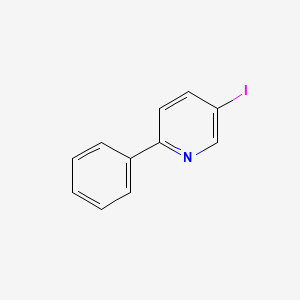
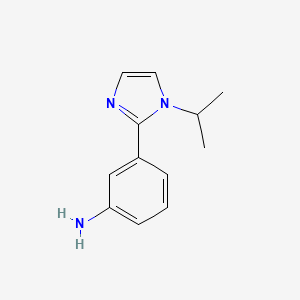
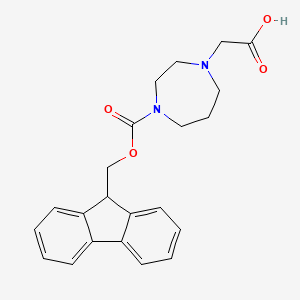
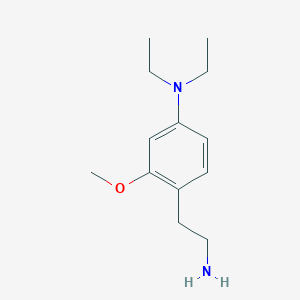
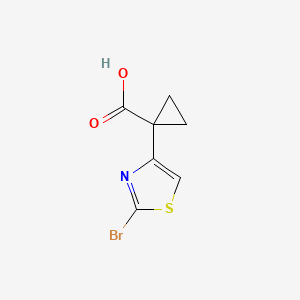
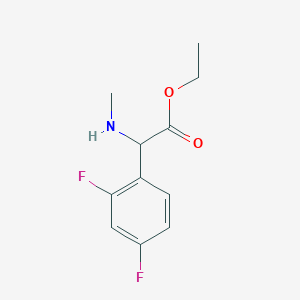
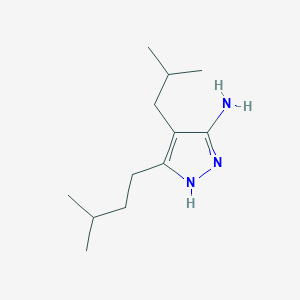
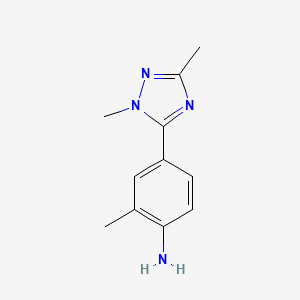
![3-(2-aminoethoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13538093.png)


